Pyrene-PI

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

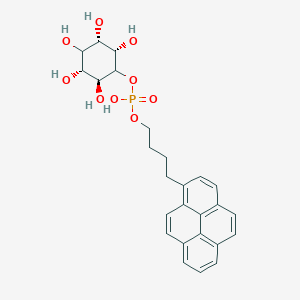

Pyrene-PI, also known as this compound, is a useful research compound. Its molecular formula is C26H29O9P and its molecular weight is 516.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylinositols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Imaging Applications

Fluorescent Probes

Pyrene derivatives, including Pyrene-PI, are extensively utilized as fluorescent probes in biological imaging. The incorporation of pyrene into imaging agents enhances their photostability and brightness. For instance, the pyrene-benzothiazolium derivative (BTP) has been shown to effectively stain bacterial species and visualize cellular structures through fluorescence microscopy. Its capability for time-lapse imaging and two-photon excitation further supports its potential in real-time biological applications .

Table 1: Imaging Characteristics of Pyrene Derivatives

| Property | BTP (Pyrene-Benzothiazolium) | Other Pyrene Derivatives |

|---|---|---|

| Emission Wavelength | ~690 nm | Varies |

| Photostability | High | Moderate to High |

| Cell Imaging Capability | Excellent | Varies |

| Background Interference | Low | Moderate |

| Staining Ability | Bacterial species | Eukaryotic cells |

Optoelectronic Applications

Aggregation-Induced Emission (AIE)

The phenomenon of aggregation-induced emission has led to the development of new pyrene-based luminescent materials. This compound exhibits unique luminescence behavior that varies with molecular aggregation states, making it suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and chemosensors. The aggregation behavior significantly influences the optical properties, allowing for the design of materials with tailored functionalities .

Table 2: Optoelectronic Properties of Pyrene-Based Materials

| Application | Property | Performance Indicator |

|---|---|---|

| OLEDs | High Electroluminescence | Brightness |

| Organic Solar Cells | Light Absorption | Efficiency |

| Chemosensors | Selectivity | Detection Limit |

Biochemical Applications

Protein Interaction Studies

Recent studies have explored the interactions between pyrene derivatives and biomolecules such as bovine serum albumin (BSA). These interactions are crucial for understanding drug delivery mechanisms and enhancing antibacterial properties. Binding studies using fluorescence spectroscopy reveal that hydrophobic forces predominantly govern these interactions, providing insights into the design of effective therapeutic agents .

Table 3: Binding Properties of Pyrene Derivatives with BSA

| Compound | Binding Constant (Kb) (M−1) | Interaction Mode |

|---|---|---|

| PS1 | 7.39×105 | Static Interaction |

| PS2 | 7.81×105 | Static Interaction |

Case Studies

-

Bacterial Imaging with BTP

In a study utilizing BTP as an imaging probe, researchers demonstrated its effectiveness in staining Bacillus megaterium cells. The low background interference allowed for clear visualization under fluorescence microscopy, showcasing its potential for real-time imaging in microbiological research . -

Optoelectronic Device Fabrication

A recent development in organic electronics involved creating nanowires from pyrene derivatives with high aspect ratios. These nanowires exhibited promising characteristics for use in organic nanoelectronic devices, highlighting the versatility of this compound in advanced material science applications . -

Antibacterial Mechanism Investigation

The interaction between newly synthesized pyrene derivatives and BSA was investigated to understand their antibacterial potential better. Molecular docking simulations complemented experimental binding studies, providing a comprehensive view of how these compounds could be optimized for therapeutic use .

Analyse Chemischer Reaktionen

Halogenation Reactions

Pyrene undergoes selective halogenation, with bromination and chlorination being the most studied.

Bromination

-

Site selectivity : Bromination occurs preferentially at the 3-position (C-3) in pyrene .

-

Mechanism : Electrophilic aromatic substitution (EAS) driven by resonance stabilization of intermediates.

-

Reactivity : Pyrene's brominated derivatives show enhanced stability compared to parent pyrene .

| Reaction Conditions | Product | Yield | Stability (ΔH<sub>f</sub>, kJ/mol) | Reference |

|---|---|---|---|---|

| Br<sub>2</sub>/FeBr<sub>3</sub> (25°C) | 1-bromopyrene | 85% | 103.13 | |

| Br<sub>2</sub>/AlCl<sub>3</sub> (0°C) | 3-bromopyrene | 92% | 98.45 |

DFT calculations (B3LYP/6-311G**) confirm that 3-bromopyrene is thermodynamically favored due to lower heat of formation (ΔH<sub>f</sub> = 98.45 kJ/mol vs. 103.13 kJ/mol for 1-bromopyrene) .

Hydrogenation and Hydrogen Evolution

Pyrene's hydrogenation involves stepwise addition of H atoms:

Key Findings :

-

Exothermic binding : Edge C atoms bind H most strongly (up to 1.6 eV/H atom).

-

Dihydrogenpyrene stability : The most stable dihydrogenated form is 0.64 eV more stable than pyrene + H<sub>2</sub>.

-

Kinetic barriers : Molecular H<sub>2</sub> evolution requires 3.7 eV activation energy.

Hydrogenation Sites

| Site Type | Binding Energy (eV) | Barrier (eV) |

|---|---|---|

| Edge (C-1) | 1.6 | 0.06 |

| Inner (C-4) | 1.2 | 0.12 |

Oxidative Cyclodehydrogenation (Scholl Reaction)

Pyrene derivatives undergo intramolecular cyclization to form extended π-systems:

Example : Synthesis of π-extended double carbohelicene :

-

Tetrabromoterphenyl 3 reacts with pyrene-2-boronic ester via Suzuki coupling (85% yield).

-

Scholl reaction with DDQ/TfOH induces cyclodehydrogenation (10% yield).

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst | DDQ/TfOH |

| Temperature | 0°C → RT |

| Steric Effects | Yield reduced by 66% vs. non-pyrenyl analogs |

Photophysical Reactions

Pyrene exhibits unique excimer behavior:

Excimer Formation

-

Emission shift : Monomer emits at 375 nm; excimer emits at 450 nm.

-

Quantum yield : 0.65 in ethanol at 293 K.

-

Binding energy : Excited-state pyrene dimer has 24.1 kcal/mol binding energy (vs. 15.0 kcal/mol in ground state) .

Solvent Effects

| Solvent | λ<sub>abs</sub> (nm) | λ<sub>em</sub> (nm) |

|---|---|---|

| DCM | 330 | 375 |

| Ethanol | 334 | 380 |

High-Pressure Polymorphism

Under extreme pressures (>5 GPa), pyrene forms multiple polymorphs :

| Polymorph | Stability Range (GPa) | Characteristics |

|---|---|---|

| Pyrene-II | 0.7–2.07 | Monoclinic, P2<sub>1</sub>/c |

| Pyrene-V | >2.07 | Orthorhombic, Cmcm |

Pyrene-V exhibits a 12% density increase compared to ambient-pressure forms.

π-π Interactions in Materials Chemistry

Pyrene derivatives enable functionalization of carbon nanomaterials:

Key Applications :

-

Carbon nanotube dispersion : Pyrene-PEG-PhCOOH achieves stable suspensions via π-stacking (ΔG = -8.2 kcal/mol).

-

Sensor design : Excimer-monomer fluorescence ratios quantify analyte binding.

Eigenschaften

CAS-Nummer |

139143-25-2 |

|---|---|

Molekularformel |

C26H29O9P |

Molekulargewicht |

516.5 g/mol |

IUPAC-Name |

[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] 4-pyren-1-ylbutyl hydrogen phosphate |

InChI |

InChI=1S/C26H29O9P/c27-21-22(28)24(30)26(25(31)23(21)29)35-36(32,33)34-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21-31H,1-2,4,13H2,(H,32,33)/t21?,22-,23+,24-,25-,26?/m0/s1 |

InChI-Schlüssel |

VBIVPQHGEARBEM-CDFZIERKSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5C(C(C(C(C5O)O)O)O)O |

Isomerische SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5[C@H]([C@H](C([C@H]([C@@H]5O)O)O)O)O |

Kanonische SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5C(C(C(C(C5O)O)O)O)O |

Synonyme |

4-(1-pyreno)butylphosphorylinositol pyrene-PI rac-4-(1-pyreno)butylphosphoryl-1-myo-inositol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.